molecular formula C20H21N5O4 B2977496 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide CAS No. 1903729-17-8

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide

Cat. No.: B2977496
CAS No.: 1903729-17-8
M. Wt: 395.419
InChI Key: PKQTXLNWARKQBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide” is a complex organic molecule that contains several functional groups and rings, including an isoxazole ring and an oxadiazole ring . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the isoxazole and oxadiazole rings, as well as the amide group. These groups could potentially participate in a variety of reactions, including cycloadditions, substitutions, and others .

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Hemolytic Activity : Compounds with structures similar to N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide have been synthesized and evaluated for their antimicrobial and hemolytic activities. A series of 2,5-disubstituted 1,3,4-oxadiazole compounds showed activity against selected microbial species, indicating the potential for these compounds in antimicrobial applications. The compounds exhibited variable extents of activity relative to reference standards, with some demonstrating potent antimicrobial properties without significant toxicity, suggesting their suitability for further biological screening and application trials (Gul et al., 2017).

  • Pharmacological Evaluation : Studies on the synthesis of pyrimidine derivatives, including 1,3,4-oxadiazoles, revealed a broad spectrum of biological activities such as antituberculosis, anticonvulsant, anti-inflammatory, and antitumor properties. These findings underscore the versatile pharmacological potential of compounds with morpholine derivatives and emphasize their importance in antimicrobial activity research (Naik & Chikhalia, 2007).

  • Anticonvulsant Profile : Research on compounds structurally related to this compound includes the evaluation of anticonvulsant effects. For example, NNC 14-0185 and NNC 14-0189 were evaluated for their anticonvulsant effects in mice and rats, offering insights into the therapeutic potential of such compounds in treating epilepsy. These compounds demonstrated comparable anticonvulsant potencies to reference benzodiazepines, suggesting their promise in epilepsy treatment applications (Jackson et al., 1996).

Future Directions

Future research could focus on exploring the biological activity and therapeutic potential of this compound, given the known activities of other isoxazole derivatives . Additionally, new synthetic strategies could be developed to improve the efficiency and selectivity of its synthesis .

Mechanism of Action

Properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c26-20(14-3-5-15(6-4-14)25-7-9-27-10-8-25)21-12-18-22-19(24-29-18)16-11-17(28-23-16)13-1-2-13/h3-6,11,13H,1-2,7-10,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQTXLNWARKQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=CC=C(C=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.